3-Methyltoxoflavin

Übersicht

Beschreibung

GNF-PF-2272 ist eine Verbindung, die in der Malaria-Arzneimittelforschung Aufmerksamkeit erregt hat. Es ist bekannt für sein Potenzial, mehrere essentielle Proteine im Malariaparasiten Plasmodium falciparum anzugreifen, was es zu einem vielversprechenden Kandidaten zur Überwindung von Resistenzen gegen Medikamente macht .

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für GNF-PF-2272 sind in der öffentlich zugänglichen Literatur nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung zu einer Reihe von Pyrimidotriazinedion-Derivaten gehört, was darauf hindeutet, dass ihre Synthese die Bildung dieser Kernstruktur beinhaltet . Industrielle Produktionsmethoden für solche Verbindungen umfassen in der Regel mehrstufige organische Synthesen, Reinigungs- und Charakterisierungsprozesse.

Analyse Chemischer Reaktionen

GNF-PF-2272 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien sind Halogene oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Chikungunya Virus Inhibition

3-Methyltoxoflavin has demonstrated significant antiviral activity against Chikungunya virus (CHIKV), which is known to cause severe arthritis and has no approved antiviral treatments. Studies indicate that it exhibits an effective concentration (EC50) of approximately 200 nM in Huh-7 cells, with a selectivity index (SI) of 17, indicating a favorable therapeutic window .

Yellow Fever Virus Inhibition

In addition to CHIKV, this compound also showed activity against the yellow fever virus (YFV), with an EC50 of 370 nM and an SI of 3.2 . These findings suggest that this compound could serve as a starting point for developing inhibitors for these and potentially other related viruses.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been assessed through in vitro studies, revealing promising absorption, distribution, metabolism, and excretion (ADME) properties:

| Property | Value |

|---|---|

| Solubility | >200 μM in various buffers |

| Metabolic Stability | t1/2 >186.4 min in human/mouse liver microsomes |

| Hepatic Intrinsic Clearance | Cl int < 7.4 μL/min/mg protein |

| Caco-2 Permeability | Indicates good absorption potential |

These properties suggest that this compound may have good oral bioavailability and minimal risk of being a substrate for P-glycoprotein, enhancing its suitability for further development as an antiviral agent .

Broader Implications

Beyond its antiviral applications, this compound's ability to induce the Nrf2 antioxidant response and modulate autophagy indicates potential therapeutic effects in various diseases beyond viral infections. This broad range of biological activity positions it as a candidate for further research in fields such as oncology and neuroprotection .

Case Study: Antiviral Screening

In a study involving the screening of 36 compounds for antiviral activity against CHIKV, this compound emerged as one of the most promising candidates. The study utilized a replicon system to evaluate the efficacy of compounds, highlighting the need for novel antiviral agents against emerging infectious diseases .

Case Study: Comparative Analysis with Other Compounds

A comparative analysis using Tanimoto similarity metrics indicated that this compound shares structural similarities with other nucleotide and nucleoside-type antiviral inhibitors such as ribavirin. This resemblance suggests potential mechanisms through which it may interfere directly with viral targets .

Wirkmechanismus

The mechanism of action of GNF-PF-2272 involves targeting multiple essential proteins in Plasmodium falciparum. This polypharmacological approach reduces the likelihood of the parasite developing resistance to the compound. The specific molecular targets and pathways involved include various kinases and other essential proteins that are critical for the survival and replication of the parasite .

Vergleich Mit ähnlichen Verbindungen

GNF-PF-2272 ähnelt anderen Pyrimidotriazinedion-Derivaten wie GNF-PF-1389, GNF-PF-70 und GNF-PF-3072 . Diese Verbindungen teilen sich eine ähnliche Kernstruktur und einen ähnlichen Wirkmechanismus, können sich aber in ihren spezifischen Zielstrukturen und ihrer Wirksamkeit unterscheiden. Die Einzigartigkeit von GNF-PF-2272 liegt in seiner Fähigkeit, mehrere essentielle Proteine gleichzeitig anzugreifen, was es zu einem robusteren Kandidaten für die Überwindung von Resistenz gegen Medikamente im Vergleich zu seinen Gegenstücken macht .

Biologische Aktivität

3-Methyltoxoflavin is a compound that has garnered attention due to its biological activities, particularly as an inhibitor of protein disulfide isomerase (PDI) and its antiviral properties against various viruses, including Chikungunya virus (CHIKV) and yellow fever virus (YFV). This article explores the compound's biological activity, mechanisms of action, pharmacokinetic properties, and potential therapeutic applications.

Antiviral Activity

Chikungunya Virus Inhibition

This compound has demonstrated significant antiviral activity against CHIKV. In vitro studies have shown that it inhibits CHIKV with an effective concentration (EC50) of 0.19 µM in Huh-7 cells, yielding a selectivity index (SI) of 17, indicating a favorable therapeutic window. However, the compound exhibited cytotoxicity in Vero 76 cells with an SI of 0, suggesting that its safety profile may vary depending on the cell line used .

Yellow Fever Virus Inhibition

In addition to CHIKV, this compound also inhibits the yellow fever virus (YFV), with an EC50 of 0.37 µM and an SI of 3.2 in Huh-7 cells. This broad-spectrum antiviral activity highlights the potential of this compound as a candidate for further development in antiviral therapies .

The primary mechanism by which this compound exerts its antiviral effects is through the inhibition of PDI. PDI plays a crucial role in the proper folding and assembly of viral envelope glycoproteins, which are essential for viral replication. By inhibiting PDI, this compound disrupts these processes, thereby hindering viral propagation .

Moreover, this compound induces the Nrf2 antioxidant response and promotes autophagy and endoplasmic reticulum (ER) stress responses. These mechanisms may contribute to its antiviral effects and suggest potential applications in treating other diseases associated with oxidative stress and cellular dysfunction .

Pharmacokinetic Properties

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been evaluated using both predictive models and experimental assays:

- Solubility : The compound exhibits good solubility (>200 µM) across various pH levels (1.2, 6.8, and 7.4).

- Metabolic Stability : It demonstrates excellent metabolic stability with a half-life () exceeding 186.4 minutes in human and mouse liver microsomes.

- Hepatic Clearance : The hepatic intrinsic clearance is low (<7.4 µL/min/mg protein), indicating favorable metabolic characteristics for further development .

Case Studies

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- In Vitro Studies : A study conducted by researchers demonstrated that this compound effectively inhibited CHIKV replication in vitro while maintaining acceptable cytotoxicity levels in selected cell lines .

- Comparative Analysis : A comparative analysis revealed that compounds structurally similar to this compound also exhibited antiviral properties against CHIKV, suggesting that structural modifications could enhance its efficacy .

Summary Table of Biological Activity

| Activity | Virus | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Antiviral Activity | Chikungunya Virus | 0.19 | 17 |

| Antiviral Activity | Yellow Fever Virus | 0.37 | 3.2 |

| Mechanism | PDI Inhibition | - | - |

| Induced Responses | Nrf2 Activation | - | - |

Eigenschaften

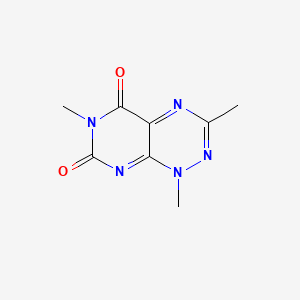

IUPAC Name |

1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-4-9-5-6(13(3)11-4)10-8(15)12(2)7(5)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXHNWKHOFNPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332002 | |

| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14726526 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32502-62-8 | |

| Record name | 3-Methyltoxoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032502628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLTOXOFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE4E342X6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.